![molecular formula C14H10Cl2N2O2 B5602602 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a derivative of pyrazole, a class of organic compounds with significant chemical and biological properties. Pyrazole derivatives are known for their diverse applications in various fields due to their unique structural framework and reactive functionalities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, regiospecific interactions, and sometimes, regioselective synthesis under specific conditions like ultrasound irradiation to achieve high yields and selectivity. The synthesis of such compounds is usually characterized by the formation of a pyrazole ring through the reaction of hydrazine derivatives with suitable diketones or β-diketo esters in the presence of catalysts (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed through spectroscopic techniques like NMR, MS, FT-IR, and particularly single-crystal X-ray diffraction. These compounds often exhibit unique crystal packing and molecular conformations influenced by weak intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidative carbonylation. The reactivity is often determined by the substituents on the pyrazole ring, which can influence the electron density and, consequently, the chemical behavior of the compound. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards different reagents (Bacchi et al., 2004).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are influenced by the molecular structure and intermolecular forces present in the compound. X-ray crystallography provides detailed insights into the crystal packing and molecular geometry, which are crucial for understanding the physical behavior of these compounds (Kumarasinghe et al., 2009).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Research has identified novel pyrazole derivatives, including compounds related to the specified chemical, exhibiting significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing superior anticancer activity compared to the reference drug doxorubicin and demonstrating good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Fluorescent Properties
Another dimension of research on related pyrazole derivatives focuses on their fluorescent properties. A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, revealing that these compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting their potential in applications requiring fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Structural Characterization and Tautomerism
The structural characterization and tautomerism of NH-pyrazoles, a class closely related to the compound , have been thoroughly studied. For example, Cornago et al. (2009) investigated the annular tautomerism of curcuminoid NH-pyrazoles through X-ray crystallography and NMR spectroscopy, shedding light on the structural dynamics and stability of these compounds (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, & J. Elguero, 2009).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-7-3-12(19)20-14-13(7)8(2)17-18(14)11-5-9(15)4-10(16)6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJFMVAVQIAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
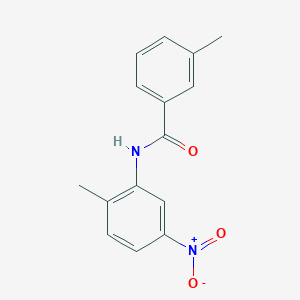

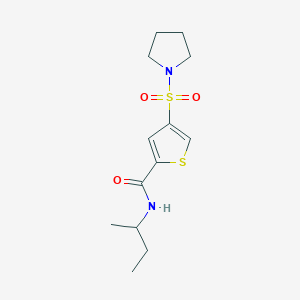
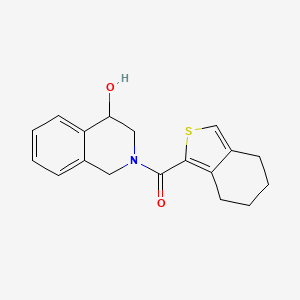
![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)
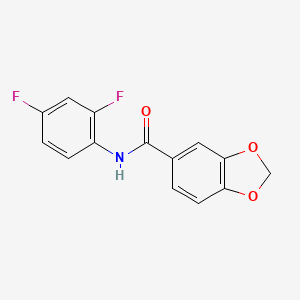
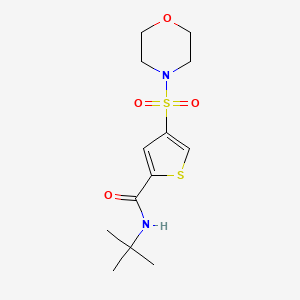
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)